

# A Comparative Guide to Myeloperoxidase Inhibitors: AZD5904 versus Verdiperstat (AZD3241)

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Compound of Interest		
Compound Name:	AZD5904	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two myeloperoxidase (MPO) inhibitors, AZD5904 and verdiperstat (formerly AZD3241), based on available preclinical and clinical data. Myeloperoxidase is a key enzyme in neutrophils and macrophages that contributes to oxidative stress and inflammation, making it a therapeutic target for a range of diseases. Both AZD5904 and verdiperstat are irreversible inhibitors of MPO, but they exhibit differences in potency, selectivity, and clinical development trajectories.

### Mechanism of Action: Irreversible Inhibition of Myeloperoxidase

Both **AZD5904** and verdiperstat function as irreversible inhibitors of myeloperoxidase.[1][2] MPO is a heme-containing enzyme that catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent, from hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and chloride ions.[3] By irreversibly binding to MPO, these inhibitors block its catalytic activity, thereby reducing the production of HOCl and mitigating downstream inflammatory and oxidative damage.[2][3] This mechanism is hypothesized to be beneficial in diseases characterized by neutrophil-driven inflammation and oxidative stress.

### **Comparative Performance Data**



The following tables summarize the available quantitative data for **AZD5904** and verdiperstat, allowing for a direct comparison of their key characteristics.

Table 1: In Vitro Potency and Selectivity

Parameter	AZD5904	Verdiperstat (AZD3241)
MPO IC50	140 nM[4]	630 nM[1]
Selectivity	10-19 fold greater than for lactoperoxidase and thyroid peroxidase. >70-fold against a broad panel of other enzymes, ion channels, and receptors.[4]	Data not explicitly available in a comparative format.

Table 2: Pharmacokinetic Properties

Parameter	AZD5904	Verdiperstat (AZD3241)
Route of Administration	Oral[4]	Oral[5]
Key Pharmacokinetic Features	In healthy volunteers, 300mg oral doses (standard and extended release) resulted in blood concentrations of ~30µM peak, ~4µM trough, and 12-16µM Cavg. The primary clearance route is renal. Plasma protein binding is 44%. In vitro studies suggest CYP2C19 inhibition and it is a P-gp substrate with low bloodbrain barrier penetration.[4]	Has been shown to enter the brain.[5] Further detailed pharmacokinetic data from clinical trials is available but not in a direct comparative format.

Table 3: Clinical Development and Outcomes



Indication	AZD5904	Verdiperstat (AZD3241)
Multiple System Atrophy (MSA)	Not clinically investigated for this indication.	Development discontinued after failing to meet primary and key secondary efficacy measures in a Phase 3 trial.[5] [6]
Amyotrophic Lateral Sclerosis (ALS)	Not clinically investigated for this indication.	Failed to show a significant difference from placebo on the primary or key secondary measures of disease progression in a Phase 2/3 trial and was subsequently removed from the company's pipeline.[5][7]
Other Investigated Areas	A preclinical study in a rat model of insulin resistance showed improved microvascular response to insulin.[8] An in vitro study suggested it may enhance human sperm function.[4]	Phase 2 studies were conducted in Parkinson's disease.[5][8] A Phase 1 trial in Primary Progressive Aphasia has been noted.[5]
Safety and Tolerability	Administered to 181 healthy volunteers in five Phase 1 studies with single doses up to 1400mg (ER formulation) and multiple doses up to 600mg BID for 10 days (ER formulation). No overtly drugrelated adverse events were identified.[4]	Generally reported as safe and well-tolerated in clinical trials.  Common adverse events in the ALS trial included nausea, insomnia, and elevated thyrotropin levels.[7]

### **Experimental Protocols**

Detailed methodologies for key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical experimental protocols used in the evaluation of



MPO inhibitors.

### **In Vitro MPO Inhibition Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified MPO.

### **Protocol Summary:**

- Reagents: Purified human MPO, a suitable substrate (e.g., Amplex Red, o-dianisidine), hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), and the test inhibitor (AZD5904 or verdiperstat) at various concentrations.
- Procedure:
  - The assay is typically performed in a 96-well plate format.
  - Purified MPO is pre-incubated with varying concentrations of the inhibitor for a specified time.
  - The enzymatic reaction is initiated by adding the substrate and H<sub>2</sub>O<sub>2</sub>.
  - The change in absorbance or fluorescence is measured over time using a plate reader at the appropriate wavelength (e.g., 460 nm for o-dianisidine).
- Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50
  value is determined by plotting the percentage of MPO inhibition against the logarithm of the
  inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

# Neutrophil Isolation and Activation for MPO Activity Assay

Objective: To measure the effect of an inhibitor on MPO activity in a cellular context.

### **Protocol Summary:**

• Neutrophil Isolation:



- Human neutrophils are isolated from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Red blood cells are removed by hypotonic lysis.
- The purified neutrophils are washed and resuspended in a suitable buffer.
- Neutrophil Activation:
  - Isolated neutrophils are treated with a stimulating agent, such as phorbol 12-myristate 13acetate (PMA) or zymosan, to induce degranulation and the release of MPO.
  - The test inhibitor is added to the cell suspension before or concurrently with the stimulant.
- MPO Activity Measurement:
  - The activity of the released MPO in the cell supernatant is measured using a colorimetric or fluorometric assay as described in the in vitro protocol.

## Measurement of Hypochlorous Acid (HOCI) Production in Neutrophils

Objective: To directly assess the ability of an inhibitor to block the primary enzymatic product of MPO in a cellular environment.

### **Protocol Summary:**

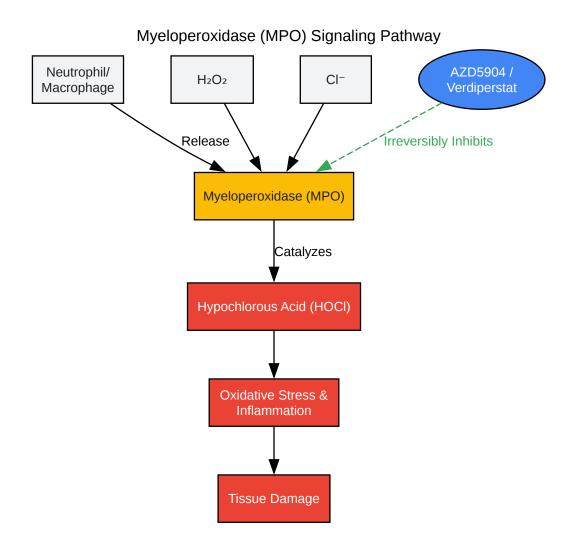
- Reagents: Isolated human neutrophils, a stimulating agent (e.g., PMA), the test inhibitor, and a probe specific for HOCI (e.g., a rhodamine-based probe like R19-S).
- Procedure:
  - Isolated neutrophils are pre-incubated with the test inhibitor.
  - The HOCl-specific fluorescent probe is added to the cell suspension.
  - Neutrophils are stimulated with PMA to initiate the respiratory burst and MPO-catalyzed HOCl production.



- The increase in fluorescence, resulting from the reaction of the probe with HOCl, is monitored over time using a fluorometer or flow cytometer.
- Data Analysis: The rate of fluorescence increase is proportional to the rate of HOCl production. The effect of the inhibitor is quantified by comparing the fluorescence signal in the presence and absence of the compound.

### **Visualizations**

The following diagrams illustrate key pathways and workflows relevant to the study of MPO inhibitors.





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Caption: Myeloperoxidase signaling pathway and point of inhibition.

# Preparation Serial Dilutions of AZD5904 / Verdiperstat Assay Pre-incubate MPO with Inhibitor Add Substrate + H<sub>2</sub>O<sub>2</sub> Measure Absorbance/ Fluorescence Data Analysis Calculate % Inhibition and Determine IC50

In Vitro MPO Inhibition Assay Workflow

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Caption: Workflow for in vitro MPO inhibition assay.

### Conclusion



Both **AZD5904** and verdiperstat are potent, irreversible inhibitors of myeloperoxidase. Based on the available IC50 data, **AZD5904** appears to be the more potent of the two compounds in vitro.[1][4] **AZD5904** also has a defined selectivity profile, showing greater selectivity for MPO over other peroxidases.[4]

The clinical development of verdiperstat for neurodegenerative diseases such as MSA and ALS has been discontinued due to a lack of efficacy in late-stage clinical trials.[5][6][7] In contrast, AZD5904 has completed Phase 1 studies in healthy volunteers and has shown promising results in preclinical models of other conditions, such as insulin resistance and male infertility, suggesting potential therapeutic applications outside of neurodegeneration.[4][8]

For researchers and drug development professionals, the choice between these inhibitors for investigational purposes would depend on the specific research question. **AZD5904**'s higher potency and characterized selectivity may make it a more suitable tool for preclinical studies requiring precise MPO inhibition. The clinical data available for verdiperstat, although negative in its primary indications, provides valuable insights into the challenges of targeting MPO in complex neurodegenerative diseases. Further research is warranted to explore the full therapeutic potential of MPO inhibition in various pathological conditions.

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